molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Cat. No.: B1202428
CAS No.: 80049-85-0
M. Wt: 429.4 g/mol
InChI Key: NKEPCOOQNLGSLJ-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-AMC involves the coupling of succinyl-glycyl-proline with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive fluorogenic substrate.

Industrial Production Methods

Industrial production of Suc-Gly-Pro-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Suc-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidase. The hydrolysis of the amide bond between proline and 7-amino-4-methylcoumarin releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-HCl buffer . The reaction conditions are optimized to maintain the stability of the substrate and the activity of the enzyme.

Major Products

The major product formed from the hydrolysis of Suc-Gly-Pro-AMC is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine the activity of prolyl endopeptidase .

Mechanism of Action

Properties

CAS No.

80049-85-0

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1

InChI Key

NKEPCOOQNLGSLJ-HNNXBMFYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O

Synonyms

7-(succinyl-Gly-Pro)-4-methylcoumarinamide
7-SGPMC
7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide

Origin of Product

United States

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